5-(4-Tolylthio)-2,4-diaminoquinazoline
Overview
Description
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine is an organic compound belonging to the class of quinazolinamines. These are heterocyclic aromatic compounds containing a quinazoline moiety substituted by one or more amine groups . The compound has a molecular formula of C15H14N4S and a molecular weight of 282.36 g/mol .
Preparation Methods
The synthesis of 5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine involves several steps. One common method includes the reaction of 4-methylthiophenol with 2,4-dichloroquinazoline in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, acetic acid, and lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine involves its interaction with specific molecular targets. One known target is dihydrofolate reductase, an enzyme involved in the folate pathway . By inhibiting this enzyme, the compound can disrupt the synthesis of nucleotides, which are essential for DNA replication and cell division. This mechanism is particularly relevant in its potential anticancer activity.
Comparison with Similar Compounds
5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine can be compared with other quinazolinamines, such as:
4-Aminoquinazoline: Another quinazoline derivative with different substituents.
2,4-Diaminoquinazoline: Similar structure but lacks the sulfanyl group.
The uniqueness of 5-[(4-Methylphenyl)Sulfanyl]-2,4-Quinazolinediamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-(4-methylphenyl)sulfanylquinazoline-2,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4S/c1-9-5-7-10(8-6-9)20-12-4-2-3-11-13(12)14(16)19-15(17)18-11/h2-8H,1H3,(H4,16,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJFGEAPSYQDIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CC=CC3=C2C(=NC(=N3)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80332215 | |
Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168910-32-5 | |
Record name | 5-[(4-METHYLPHENYL)SULFANYL]-2,4-QUINAZOLINEDIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80332215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine in the context of Candida albicans?
A1: Candida albicans is an opportunistic fungal pathogen that can cause infections ranging from superficial mucosal infections to life-threatening systemic candidiasis. Dihydrofolate reductase (DHFR) is an essential enzyme in C. albicans, playing a crucial role in folate metabolism and consequently, DNA synthesis. The research article investigates 5-[(4-Methylphenyl)sulfanyl]-2,4-quinazolinediamine (GW578) as a potential inhibitor of C. albicans DHFR. [] By understanding the interaction between GW578 and DHFR, researchers aim to develop novel antifungal agents that can effectively target and inhibit the growth of C. albicans.
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